

molecular structure of 2-(2,3,6-trimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2,3,6-trimethylphenoxy)acetic
Acid

Cat. No.: B025973

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **2-(2,3,6-trimethylphenoxy)acetic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

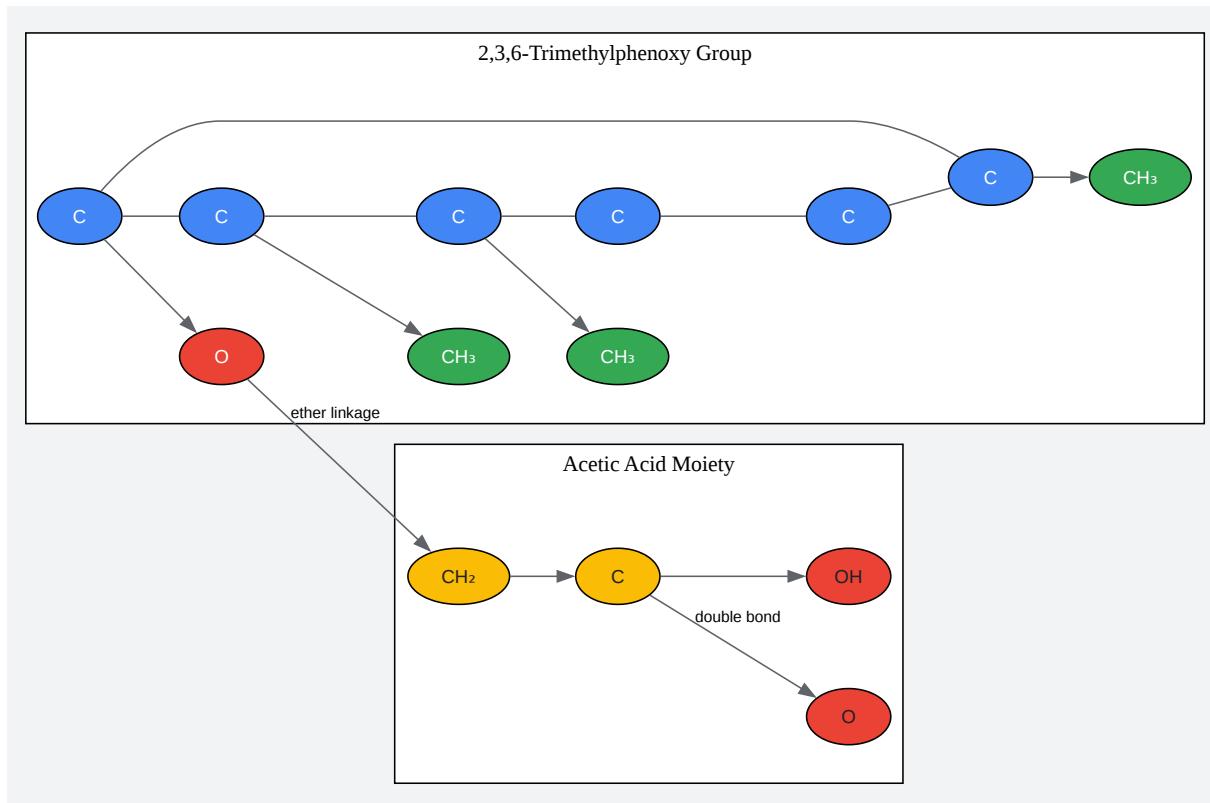
Phenoxyacetic acid and its derivatives represent a class of organic compounds with significant and diverse biological activities.^{[1][2]} This has led to their widespread investigation and use in various fields, including pharmaceuticals and agriculture.^{[1][2]} Within this broad family, **2-(2,3,6-trimethylphenoxy)acetic acid** is a molecule of interest due to the therapeutic potential suggested by the activities of structurally related compounds. Phenoxyacetic acid derivatives have been explored for their anti-inflammatory, anticonvulsant, antidiabetic, antibacterial, and antiviral properties.^{[1][3][4][5]} The specific substitution pattern of the trimethylphenyl group in **2-(2,3,6-trimethylphenoxy)acetic acid** is anticipated to modulate its physicochemical and biological properties, making a detailed understanding of its molecular structure crucial for potential drug design and development.

This technical guide provides a comprehensive overview of the molecular structure of **2-(2,3,6-trimethylphenoxy)acetic acid**. It details its synthesis, spectroscopic characterization, and predicted structural properties, drawing on data from closely related analogs to provide a scientifically grounded perspective. This document is intended to serve as a valuable resource for researchers and scientists working with this and similar molecules.

Molecular and Structural Properties

Molecular Formula: C₁₁H₁₄O₃

Molecular Weight: 194.23 g/mol


CAS Registry Number: 104295-97-8

The structure of **2-(2,3,6-trimethylphenoxy)acetic acid** comprises a 2,3,6-trimethylphenol group linked to an acetic acid moiety via an ether bond. This arrangement confers both lipophilic (the trimethylphenyl group) and hydrophilic (the carboxylic acid group) characteristics to the molecule, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties Summary

Property	Value	Source/Method
Molecular Formula	C ₁₁ H ₁₄ O ₃	-
Molecular Weight	194.23 g/mol	Calculated
CAS Number	104295-97-8	Chemical Abstracts Service
Boiling Point	323.874°C at 760 mmHg	Predicted
Density	1.12 g/cm ³	Predicted
Melting Point	148-151 °C (for the related 2,4,6-isomer)	[6]

Molecular Structure Visualization

[Click to download full resolution via product page](#)

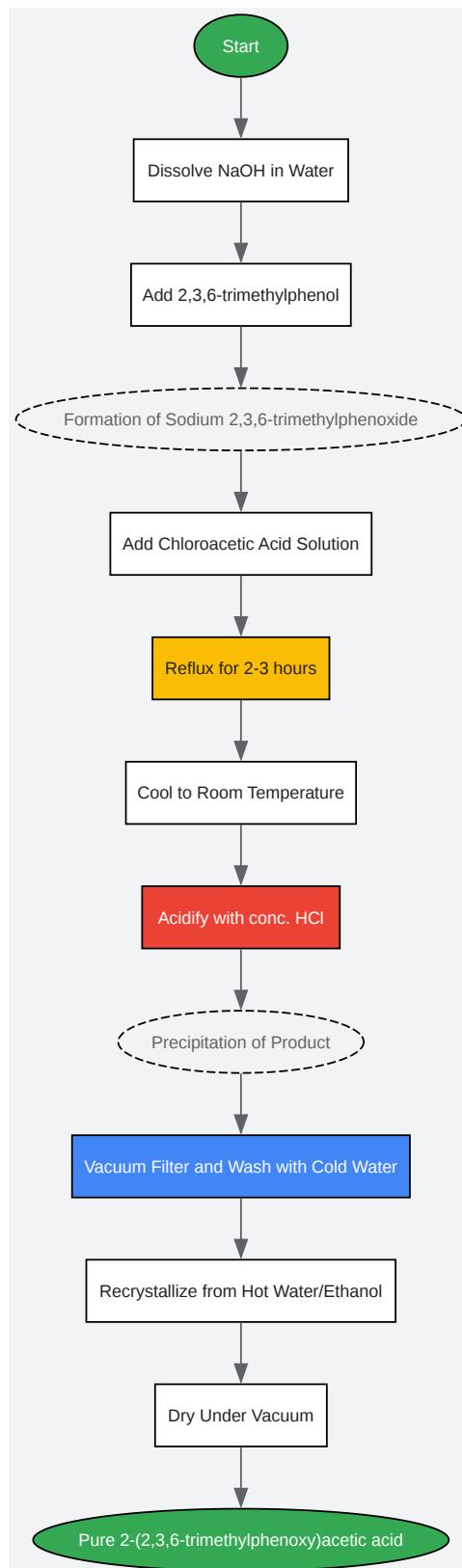
Caption: Molecular structure of **2-(2,3,6-trimethylphenoxy)acetic acid**.

Synthesis of **2-(2,3,6-trimethylphenoxy)acetic acid**

The synthesis of **2-(2,3,6-trimethylphenoxy)acetic acid** is typically achieved through a Williamson ether synthesis.^[7] This method involves the reaction of 2,3,6-trimethylphenol with an α -haloacetic acid, such as chloroacetic acid, in the presence of a base.^{[8][9]}

Experimental Protocol: Williamson Ether Synthesis

Materials:


- 2,3,6-trimethylphenol
- Chloroacetic acid

- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Water
- Hydrochloric acid (HCl, concentrated)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in water.
- To this solution, add one molar equivalent of 2,3,6-trimethylphenol and stir until a homogenous solution of the sodium salt of the phenol is formed.
- In a separate beaker, prepare a solution of 1.1 molar equivalents of chloroacetic acid in water.
- Slowly add the chloroacetic acid solution to the reaction mixture while stirring.
- Fit the flask with a reflux condenser and heat the mixture to a gentle boil for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the solution by the dropwise addition of concentrated HCl until the pH is approximately 1-2. This will precipitate the **2-(2,3,6-trimethylphenoxy)acetic acid**.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration and wash with cold water.
- The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture.
- Dry the purified crystals under vacuum.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(2,3,6-trimethylphenoxy)acetic acid**.

Spectroscopic Characterization

While specific experimental spectra for **2-(2,3,6-trimethylphenoxy)acetic acid** are not readily available in the public domain, a detailed prediction of its spectroscopic characteristics can be made based on the known data of closely related analogs such as (2,3,5-trimethylphenoxy)acetic acid and (2-methylphenoxy)acetic acid.[\[10\]](#)[\[11\]](#)

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of organic molecules. For **2-(2,3,6-trimethylphenoxy)acetic acid** in a solvent like DMSO-d₆, the following signals can be predicted:

¹H NMR:

- Carboxylic Acid Proton (-COOH): A broad singlet in the region of δ 12-13 ppm.
- Aromatic Protons (-C₆H₂-): Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the phenyl ring.
- Methylene Protons (-O-CH₂-): A singlet around δ 4.5-5.0 ppm.
- Methyl Protons (-CH₃): Three distinct singlets for the three methyl groups attached to the phenyl ring, expected in the region of δ 2.0-2.5 ppm.

¹³C NMR:

- Carboxylic Carbon (-COOH): A signal around δ 170-175 ppm.
- Aromatic Carbons (-C₆H₂-): Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the ether oxygen appearing most downfield.
- Methylene Carbon (-O-CH₂-): A signal around δ 65-70 ppm.
- Methyl Carbons (-CH₃): Three distinct signals in the aliphatic region (δ 15-25 ppm).

For comparison, the ^1H NMR spectrum of the isomer (2,3,5-trimethylphenoxy)acetic acid in DMSO-d_6 shows signals at δ 12.9 (s, 1H, COOH), 6.6 (s, 1H, ArH), 6.5 (s, 1H, ArH), 4.6 (s, 2H, OCH_2), 2.2 (s, 3H, ArCH_3), 2.1 (s, 3H, ArCH_3), and 2.0 (s, 3H, ArCH_3).[11]

Infrared (IR) Spectroscopy

The IR spectrum of **2-(2,3,6-trimethylphenoxy)acetic acid** is expected to show the following characteristic absorption bands:

- O-H Stretch (Carboxylic Acid): A broad band in the region of $3300\text{-}2500\text{ cm}^{-1}$.
- C-H Stretch (Aromatic and Aliphatic): Sharp peaks between $3100\text{-}3000\text{ cm}^{-1}$ (aromatic) and $3000\text{-}2850\text{ cm}^{-1}$ (aliphatic).
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around $1700\text{-}1725\text{ cm}^{-1}$.
- C-O-C Stretch (Ether): A characteristic band in the region of $1250\text{-}1000\text{ cm}^{-1}$.
- C=C Stretch (Aromatic): Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.

The IR spectrum of the related compound (2-methylphenoxy)acetic acid shows these characteristic peaks, providing a reliable reference.[12][13]

Mass Spectrometry

In an electron ionization mass spectrum, **2-(2,3,6-trimethylphenoxy)acetic acid** is expected to show a molecular ion peak $[\text{M}]^+$ at m/z 194. A prominent fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent rearrangements of the phenoxy moiety.

Crystallographic Analysis

While a crystal structure for **2-(2,3,6-trimethylphenoxy)acetic acid** is not publicly available, insights can be drawn from the crystal structure of (2-methylphenoxy)acetic acid.[14][15] In the solid state, phenoxyacetic acids typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact.[14][15] This dimeric structure is a key feature of their crystal packing. It is highly probable that **2-(2,3,6-trimethylphenoxy)acetic acid** would also

exhibit this hydrogen-bonding motif. The orientation of the trimethylphenyl group relative to the acetic acid side chain will be influenced by steric hindrance and crystal packing forces.

Biological and Pharmacological Context

Phenoxyacetic acid derivatives have a rich history in medicinal chemistry. Their diverse biological activities make them attractive scaffolds for drug discovery.^[1] Research has demonstrated their potential as:

- Anti-inflammatory agents: By modulating inflammatory pathways.
- Anticonvulsants: Showing efficacy in seizure models.
- Antidiabetic agents: Acting as agonists for free fatty acid receptors.^[3]
- Antibacterial and Antifungal agents: Exhibiting activity against various microbial strains.^{[4][5]}

The specific substitution pattern on the phenyl ring plays a crucial role in determining the biological activity and selectivity of these compounds. The three methyl groups in **2-(2,3,6-trimethylphenoxy)acetic acid** are expected to enhance its lipophilicity, which may influence its ability to cross cell membranes and interact with biological targets.

Conclusion

2-(2,3,6-trimethylphenoxy)acetic acid is a member of the versatile class of phenoxyacetic acids with significant potential for further investigation, particularly in the realm of drug discovery. While direct experimental data for this specific molecule is limited, a robust understanding of its molecular structure and properties can be established through the synthesis and characterization techniques outlined in this guide, and by drawing parallels with closely related, well-characterized analogs. The provided protocols and predictive data serve as a solid foundation for researchers to synthesize, identify, and explore the biological activities of this promising compound. Further experimental work to confirm the predicted spectroscopic and crystallographic data is warranted and will be invaluable in advancing our understanding of this molecule's structure-activity relationships.

References

- Li, Z., Wang, X., Xu, X., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. *Bioorganic & Medicinal Chemistry*, 23(22), 7158-7164. [\[Link\]](#)
- PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid.
- NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [\[Link\]](#)
- Krieger, L., et al. (1995). Process for the preparation of 2,4,6-trimethylphenylacetic acid.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515. [\[Link\]](#)
- NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. In NIST Mass Spec Data Center. National Institute of Standards and Technology. [\[Link\]](#)
- Annu, & Kumar, A. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Cox, P. J., & Hickey, G. (2004). (2-Methylphenoxy)acetic acid. *Acta Crystallographica Section E: Structure Reports Online*, 60(7), o771-o773. [\[Link\]](#)
- Shi, T. X., et al. (2020). The crystal structure of (E)-2-(2-((2-picolinoylhydrazone)methyl)phenoxy)acetic acid dihydrate, C15H17N3O6. *Zeitschrift für Kristallographie - New Crystal Structures*, 236(1), 1-3. [\[Link\]](#)
- Cox, P. J., & Hickey, G. (2004). (2-Methylphenoxy)acetic acid.
- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. *Journal of Chemical and Pharmaceutical Research*, 12(3), 10-14. [\[Link\]](#)
- SpectraBase. (n.d.). (2,3,5-Trimethylphenoxy)acetic acid. Wiley-VCH GmbH. [\[Link\]](#)
- CN106083564A. (2016). The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
- CAS Common Chemistry. (n.d.). 2-(2,4,6-Trimethylphenoxy)acetic acid. American Chemical Society. [\[Link\]](#)
- Chhonker, Y. S., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. *Molecules*, 12(1), 246-256. [\[Link\]](#)
- Annu, & Kumar, A. (2024).
- Chhonker, Y. S., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. *Molecules (Basel, Switzerland)*, 12(1), 246–256. [\[Link\]](#)
- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. jocpr.com [jocpr.com]
- 9. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]
- 10. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 13. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [molecular structure of 2-(2,3,6-trimethylphenoxy)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025973#molecular-structure-of-2-\(2,3,6-trimethylphenoxy\)acetic-acid](https://www.benchchem.com/product/b025973#molecular-structure-of-2-(2,3,6-trimethylphenoxy)acetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com